molecular formula C11H14ClN3O B8626340 4-(6-Chloro-pyridin-3-ylmethyl)-1-methyl-piperazin-2-one

4-(6-Chloro-pyridin-3-ylmethyl)-1-methyl-piperazin-2-one

Cat. No. B8626340
M. Wt: 239.70 g/mol
InChI Key: AOBVQTQYTRATRC-UHFFFAOYSA-N
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Patent
US09416136B2

Procedure details

Following General Method B, 6-chloro-pyridine-3-carbaldehyde (500 mg, 3.532 mmol) and 1-methylpiperazine-2-one hydrochloride (559 mg, 3.709 mmol) gave 4-(6-chloro-pyridin-3-ylmethyl)-1-methyl-piperazin-2-one (712 mg, 84%) [following SiO2 chromatography, eluting with 0-10% MeOH/dichloromethane]. MS (ESI) m/z 240.1 (M+H)−
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
559 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]=O)=[CH:4][CH:3]=1.Cl.[CH3:11][N:12]1[CH2:17][CH2:16][NH:15][CH2:14][C:13]1=[O:18]>>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][N:15]2[CH2:16][CH2:17][N:12]([CH3:11])[C:13](=[O:18])[CH2:14]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=CC=C(C=N1)C=O
Step Two
Name
Quantity
559 mg
Type
reactant
Smiles
Cl.CN1C(CNCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)CN1CC(N(CC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 712 mg
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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